molecular formula C7H5ClFN3 B045617 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine CAS No. 117275-51-1

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine

Cat. No.: B045617
CAS No.: 117275-51-1
M. Wt: 185.58 g/mol
InChI Key: SUIGDZYGQCNDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzimidazole Chemistry

The benzimidazole core was first synthesized in 1872 via the condensation of o-phenylenediamine with formic acid, a reaction later refined as the Phillips-Ladenburg method. Early 20th-century work revealed its structural resemblance to purines, spurring investigations into vitamin B~12~ analogs. By the 1960s, halogenated derivatives gained prominence, with chlorination and fluorination strategies enabling enhanced thermal stability and bioactivity.

Table 1: Milestones in Benzimidazole Synthesis

Period Methodologies Key Advancements
1872–1950 Acid-catalyzed condensation Isolation of unsubstituted benzimidazole
1950–1980 Weidenhagen reaction with aldehydes 2-Substituted derivatives
1990–present Nanocatalysis, green chemistry Solvent-free synthesis, recyclable catalysts

The transition to halogenated variants accelerated with the discovery that chloro and fluoro substituents improve metabolic stability and target binding. For instance, 4-chloro-6-fluoro-1H-benzo[d]imidazol-5-amine emerged from efforts to optimize antifungal and anticancer lead compounds.

Significance of Halogenation in Benzimidazole Scaffolds

Halogenation induces three primary effects:

  • Electronic Modulation : Chlorine’s electron-withdrawing nature reduces π-electron density, enhancing electrophilic substitution reactivity at adjacent positions.
  • Steric Guidance : Fluorine’s small atomic radius (0.64 Å) allows strategic placement without disrupting molecular packing, critical for crystal engineering.
  • Bioisosteric Replacement : Fluorine often mimics hydroxyl groups in drug-receptor interactions while resisting oxidative metabolism.

In this compound, the 4-chloro group directs electrophilic attacks to the 5-amino position, while the 6-fluoro substituent stabilizes intramolecular hydrogen bonds. Theoretical studies confirm that solvent polarity (ε > 30) suppresses excited-state intramolecular proton transfer (ESIPT) more significantly than halogenation alone, underscoring the compound’s fluorescence tunability.

Position-Specific Effects of Substitution Patterns

Substitution at positions 4, 5, and 6 on the benzimidazole ring produces distinct outcomes:

Table 2: Position-Dependent Functional Impacts

Position Substituent Electronic Effect Applications
4 -Cl σp = +0.23 (EWG) Anthelmintic activity
5 -NH~2~ σm = -0.16 (EDG) Coordination chemistry
6 -F σp = +0.06 (mild EWG) Fluorescence sensing

The 5-amino group in this compound facilitates hydrogen bonding with kinase ATP pockets, a feature exploited in anticancer drug design. Meanwhile, the 6-fluoro substituent minimizes off-target interactions by reducing nonspecific van der Waals contacts.

Current Research Trends in Halogenated Benzimidazoles

Recent advances focus on three domains:

  • Catalytic Functionalization : Nickel- and cobalt-based catalysts enable direct C–H activation at positions 4 and 6, bypassing traditional halogenation-coupling sequences. For example, CoO~x~@NC-800 catalyzes dehydrogenative cyclization of o-phenylenediamines with aldehydes, yielding 2-arylbenzimidazoles in >90% yield.
  • Computational Design : Density functional theory (DFT) predicts ESIPT efficiency in fluorinated derivatives, guiding the synthesis of turn-on fluorescence probes for cellular imaging.
  • Hybrid Materials : Halogenated benzimidazoles serve as ligands in metal-organic frameworks (MOFs), leveraging Cl···π interactions for gas storage applications.

Equation 1: Catalytic Cyclization for Halogenated Benzimidazoles
$$
\text{CoO}x@\text{NC-800} + \text{RCHO} + \text{o-PDA} \rightarrow \text{2-R-benzimidazole} + \text{H}2\text{O} \quad $$

Properties

IUPAC Name

4-chloro-6-fluoro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIGDZYGQCNDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)N)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553181
Record name 4-Chloro-6-fluoro-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117275-51-1
Record name 4-Chloro-6-fluoro-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with formic acid and ammonium formate, followed by cyclization to form the benzimidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as palladium or nickel complexes are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-chloro-6-fluoro-1H-benzo[d]imidazol-5-amine is in the development of anticancer agents. The compound has been studied for its potential as an inhibitor of specific kinases involved in cancer progression.

Case Study: c-Met Inhibition

Research has shown that derivatives containing the benzimidazole moiety exhibit significant inhibitory activity against the c-Met kinase, which is implicated in various cancers. For instance, a study synthesized several compounds based on benzimidazole and evaluated their effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer). Among these, certain derivatives demonstrated IC50 values as low as 0.030 µM against c-Met, indicating potent anticancer properties .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the benzimidazole structure can enhance biological activity.

Key Findings:

  • Substitutions at different positions on the benzimidazole ring can significantly affect the potency and selectivity of the compound against target kinases.
  • Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding site of c-Met, aiding in the rational design of more effective inhibitors .

Synthesis of Novel Derivatives

The synthesis of this compound derivatives has been a focus area in research due to their potential therapeutic benefits.

Synthetic Pathways:

Several synthetic routes have been developed to create various derivatives:

  • The reaction of 4-chloro-6-fluoroaniline with suitable benzoic acid derivatives under specific conditions yields diverse benzimidazole analogs.
  • These synthetic methods often involve hydrogenation and cyclization steps that are optimized for yield and purity .

Potential in Drug Development

The compound's ability to inhibit critical pathways in cancer cells positions it as a promising candidate for drug development.

Research Implications:

  • Ongoing studies aim to further elucidate its pharmacokinetic properties and toxicity profiles.
  • The development of formulations that enhance bioavailability is also being investigated, which could lead to more effective therapeutic agents based on this compound.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityPotent c-Met inhibitors with low IC50 values
Structure-Activity StudiesInsights into binding modes and SAR
SynthesisVarious synthetic routes yielding diverse derivatives
Drug DevelopmentPotential for enhanced formulations in therapy

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Substituents Melting Point/Storage Key Features Reference
4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine (117275-51-1) C₇H₅ClFN₃ 4-Cl, 6-F, 5-NH₂ 2–8°C (storage) Dual halogenation; polar amine
13i (N-(3,4-dichlorobenzyl)-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-amine) C₂₁H₁₆Cl₂N₂O 1-(4-MeOPh), N-(3,4-Cl₂-Bn) 134.1–135.8°C High yield (89%); antiviral
C215 (N-(2,4-dichlorobenzyl)-1-propyl-1H-benzo[d]imidazol-5-amine) C₁₇H₁₆Cl₂N₃ 1-propyl, N-(2,4-Cl₂-Bn) Not reported MmpL3 inhibitor (TB)
16d (N-(1H-Benzo[d]imidazol-5-yl)-2-(1-(2-chlorophenethyl)piperidin-4-yl)acetamide) C₂₂H₂₃ClN₄O 2-(piperidin-4-yl), N-(2-Cl-Ph) Not reported Dual cholinesterase inhibitor
6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine (1426290-07-4) C₇H₅ClFN₃ 6-Cl, 4-F, 5-NH₂ 95% purity Positional isomer of target

Key Observations :

  • Halogen Positioning : The target compound’s 4-Cl and 6-F substituents contrast with the 6-Cl and 4-F in its positional isomer (CAS 1426290-07-4), which may alter electronic effects (e.g., dipole moments) and binding interactions .
  • Lipophilicity: Chloro and fluoro groups increase lipophilicity (logP ~2.2 estimated for the target), enhancing membrane permeability compared to non-halogenated analogs like 13i (logP likely higher due to dichlorobenzyl group) .
  • Thermal Stability : Analogs like 13i and 13j exhibit higher melting points (134–200°C), suggesting greater crystallinity and stability than the target compound, which requires refrigeration .
Antiviral Activity
  • 13i and 13j : Demonstrated activity against Lassa virus pseudotypes (LASVpv) in HEK-293 cells, with low cytotoxicity (CC₅₀ >50 μM) . The methoxyphenyl and trifluoromethylbenzyl groups likely enhance target engagement.
  • Target Compound: No direct antiviral data provided, but dual halogenation may improve RNA polymerase inhibition, a mechanism seen in other benzimidazoles .
Antimycobacterial Activity
  • C215 : Inhibits MmpL3 in Mycobacterium tuberculosis with glycerol-independent activity, a critical feature for avoiding false positives in drug screens . The dichlorobenzyl and propyl groups contribute to target specificity.
Enzyme Inhibition
  • 16d : Acts as a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, with the piperidinyl-acetamide moiety enhancing binding to the catalytic site . The target compound’s amine group could similarly interact with enzyme active sites if modified.

Biological Activity

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine (CFBI) is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CFBI, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

CFBI has the molecular formula C7H5ClFN3C_7H_5ClFN_3 and a molecular weight of approximately 185.59 g/mol. The structure features a chloro group at the fourth position, a fluoro group at the sixth position, and an amino group at the fifth position of the benzimidazole ring system. This unique arrangement enhances its reactivity and biological activity.

The biological activity of CFBI can be attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : CFBI and its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways. For instance, studies have indicated that modifications in the benzimidazole structure impact enzyme inhibition potency significantly .
  • Antitumor Activity : CFBI has been evaluated for its antitumor properties against various cancer cell lines. For example, it demonstrated cytotoxic effects on MCF-7 breast cancer cells, with studies indicating an IC50 value suggesting effective inhibition of cell proliferation .
  • Antibacterial and Antifungal Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its structural features allow it to disrupt microbial cell functions.

Summary of Activities

Activity TypeDescription
AntitumorEffective against cancer cell lines (e.g., MCF-7) with notable cytotoxicity
AntibacterialInhibits growth of bacteria; potential use in treating infections
AntifungalShows efficacy against fungal pathogens
Anti-inflammatoryModulates inflammatory pathways, reducing symptoms in related conditions
AntidiabeticPotential effects on glucose metabolism and insulin sensitivity

Research Findings

Recent studies have explored the biological activities of CFBI in detail:

  • Antitumor Studies : In vitro experiments demonstrated that CFBI leads to apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to induce cell cycle arrest was also noted.
  • Antimicrobial Efficacy : Research indicated that CFBI exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .
  • Mechanistic Insights : The interaction of CFBI with target proteins has been elucidated through structure-activity relationship (SAR) studies, showing that specific substitutions can enhance or reduce biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of CFBI, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-1H-benzo[d]imidazol-5-amineChlorine at position 4Lacks fluorine substituent
6-Fluoro-benzimidazoleFluorine at position 6No chloro substituent
2-Amino-benzimidazoleAmino group at position 2Different positioning of functional groups
5-Methyl-benzimidazoleMethyl group at position 5Variation in substituent type

The simultaneous presence of chlorine and fluorine in CFBI potentially enhances its biological activity compared to its analogs, allowing for more effective interactions with biological targets.

Case Studies

Several case studies highlight the therapeutic potential of CFBI:

  • Cancer Treatment : In preclinical models, CFBI was shown to significantly reduce tumor size in xenograft models when administered orally, indicating its potential as an anticancer agent .
  • Infection Control : Clinical evaluations have suggested that CFBI may serve as an effective treatment for resistant bacterial strains, showcasing its promise in addressing antibiotic resistance issues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nitro-group reduction, cyclization, and halogenation. For example, intermediates like 4-amino-2-chloro-N-(lH-indazol-6-yl)-5-nitrobenzamide (yield: ~75%) are first prepared using ammonium hydroxide under controlled pH, followed by hydrogenation (e.g., H₂/Pd-C) to reduce nitro to amino groups . Catalytic systems (e.g., N-methylpiperazine) and temperature control (reflux at 100–120°C) are critical for minimizing side products. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for C-F (1090–1120 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches to confirm fluorination and amine groups .
  • NMR : In ¹H NMR, aromatic protons in the benzimidazole core appear as doublets (δ 7.2–8.1 ppm), while the NH₂ group shows broad singlets (δ 5.0–5.5 ppm). ¹³C NMR should include peaks for C-Cl (δ 110–115 ppm) and C-F (δ 150–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 335 [M+H]⁺) and fragment patterns (e.g., loss of Cl/F groups) validate the structure .

Advanced Research Questions

Q. How can computational quantum chemistry guide the design of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction pathways, such as cyclization energetics or halogen substituent effects. For example, transition-state modeling of imidazole ring closure (e.g., using Gaussian09 with B3LYP/6-31G*) identifies optimal dihedral angles (e.g., 10–15°) and activation energies. Computational screening of solvents (e.g., DMF vs. THF) via COSMO-RS simulations improves reaction efficiency .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodological Answer :

  • Validation : Cross-check DFT-predicted intermediates (e.g., nitro-reduction intermediates) with LC-MS or in-situ IR. For example, discrepancies in hydrogenation rates may arise from solvent polarity effects not modeled computationally .
  • Iterative Refinement : Adjust force fields or basis sets (e.g., switching from 6-31G* to def2-TZVP) to better match experimental NMR chemical shifts. Bayesian optimization tools (e.g., in ICReDD’s workflow) iteratively refine computational parameters using experimental feedback .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reactor design for scaling up synthesis?

  • Methodological Answer : Machine learning (ML) models trained on reaction kinetics data (e.g., temperature-dependent rate constants) can simulate batch vs. continuous-flow reactors. For instance, COMSOL’s "Transport of Diluted Species" module predicts mass transfer limitations in Cl/F-substituted benzimidazole syntheses, while AI-driven parameter sweeps identify optimal stirring rates (e.g., 400–600 rpm) and residence times (e.g., 2–4 hrs) .

Methodological Challenges and Solutions

Q. What are the critical pitfalls in synthesizing halogenated benzimidazoles, and how can they be mitigated?

  • Answer : Common issues include:

  • Halogen Loss : Chlorine/fluorine substituents may detach during cyclization. Use milder bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (0–5°C) .
  • Byproduct Formation : Nitro-group over-reduction to hydroxylamine can occur. Monitor reaction progress via TLC (Rf 0.3–0.5 in ethyl acetate) and quench with ice-cold water .

Q. How do steric and electronic effects of the chloro-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing Cl/F groups deactivate the benzimidazole core toward electrophilic substitution but enhance stability in Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄-mediated coupling with aryl boronic acids requires higher temperatures (80–100°C) due to reduced electron density at the C-5 position. Steric hindrance from the imidazole NH₂ group necessitates bulky ligands (e.g., XPhos) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.